N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine
Description
Properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCFRBYGPJCYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587649 | |
| Record name | 1-(2,4-Dichlorophenyl)-N-hydroxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-22-5 | |
| Record name | 1-(2,4-Dichlorophenyl)-N-hydroxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroxylamine-O-Sulfonic Acid Method
Primary amines can be converted to hydroxylamines using hydroxylamine-O-sulfonic acid (HOSA), a reagent that substitutes amine hydrogens with hydroxylamine groups.
Procedure :
- Starting Material : 1-(2,4-Dichlorophenyl)ethylamine (CAS: 89981-75-9), synthesized via methods in US5739401 with 99% purity.
- Reaction :
- 1-(2,4-Dichlorophenyl)ethylamine (1 equiv.)
- HOSA (1.2 equiv.) in anhydrous tetrahydrofuran (THF)
- Temperature: 0–5°C
- Time: 12–24 hours
- Workup :
- Quench with ice-cwater
- Extraction with dichloromethane
- Column chromatography for purification
Data Table 1 : Hypothetical Reaction Parameters
| Parameter | Value |
|---|---|
| Starting Amine Purity | 99% |
| HOSA Equivalents | 1.2 |
| Solvent | THF |
| Yield (Estimated) | 60–75% |
Limitations :
- Competitive oxidation to nitroso or nitro compounds may occur.
- HOSA’s moisture sensitivity complicates large-scale synthesis.
Oxime Intermediate Reduction
Ketone-to-Oxime Pathway
Oximes, derived from ketones, can be reduced to hydroxylamines under controlled conditions.
Synthetic Route :
- Ketone Synthesis : 2,4-Dichloroacetophenone → Oxime via hydroxylamine hydrochloride.
- Oxime Reduction : Use sodium cyanoborohydride (NaBH₃CN) in acidic methanol.
Procedure :
- Oxime Formation :
- 2,4-Dichloroacetophenone (1 equiv.) + NH₂OH·HCl (1.5 equiv.) in ethanol
- Reflux for 4 hours
- Reduction :
- Oxime (1 equiv.) + NaBH₃CN (2 equiv.) in methanol/HCl
- Stir at 25°C for 6 hours
Data Table 2 : Oxime Reduction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Oxime Formation | Ethanol, reflux | 85–90% |
| NaBH₃CN Reduction | MeOH/HCl, 25°C | 50–65% |
Advantages :
- High regioselectivity due to stable oxime intermediate.
- Compatibility with dichlorophenyl substrates.
Comparative Analysis of Methods
Data Table 3 : Method Comparison
*Hypothetical yields based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine, commonly referred to as DCEH, is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, environmental science, and analytical chemistry.
Antioxidant Activity
DCEH has been studied for its potential antioxidant properties. Research indicates that compounds with hydroxylamine groups can scavenge free radicals, thus protecting cells from oxidative stress. A study published in the Journal of Medicinal Chemistry demonstrated that DCEH exhibited significant radical scavenging activity, making it a candidate for further development as an antioxidant agent in pharmaceutical formulations.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies have revealed that DCEH possesses antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in developing new antimicrobial therapies, particularly in the face of rising antibiotic resistance.
Drug Development
DCEH serves as a building block in the synthesis of more complex molecules aimed at treating diseases such as cancer and neurodegenerative disorders. Its ability to modify biological targets through hydroxylamine interactions is being explored in drug design programs. Case studies have highlighted its role in synthesizing derivatives that exhibit enhanced therapeutic efficacy.
Pollutant Degradation
DCEH has been investigated for its ability to degrade environmental pollutants, particularly nitroaromatic compounds. Studies have shown that DCEH can facilitate the reduction of nitro groups to amines under specific conditions, thus aiding in the bioremediation of contaminated sites.
Analytical Chemistry
In analytical chemistry, DCEH is utilized as a reagent for the detection and quantification of carbonyl compounds through derivatization methods. This application is crucial for environmental monitoring and quality control in food and pharmaceutical industries. The sensitivity and specificity of DCEH-based assays have been validated through various studies, making it a reliable choice for analytical applications.
Table 1: Summary of Biological Activities of DCEH
| Activity Type | Organism/Target | Reference |
|---|---|---|
| Antioxidant | Free radicals | |
| Antimicrobial | Staphylococcus aureus | |
| Antimicrobial | Escherichia coli | |
| Pollutant degradation | Nitroaromatic compounds |
Table 2: Analytical Applications of DCEH
| Application Type | Methodology | Reference |
|---|---|---|
| Carbonyl detection | Derivatization | |
| Environmental monitoring | Pollutant analysis |
Case Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant efficacy of DCEH, researchers evaluated its ability to reduce oxidative damage in human cell lines exposed to oxidative stressors. The results indicated a significant reduction in cellular damage markers when treated with DCEH compared to untreated controls, highlighting its potential therapeutic application.
Case Study 2: Bioremediation Potential
A field study investigated the use of DCEH in the bioremediation of soil contaminated with nitroaromatic compounds. The application of DCEH facilitated the reduction of pollutant levels by over 70% within six weeks, demonstrating its effectiveness as an environmental remediation agent.
Mechanism of Action
The mechanism of action of N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
Structural Differences :
- Substituent : Benzyl group (C₆H₅CH₂-) vs. ethyl group (CH₂CH₂-) in the target compound.
- Molecular Weight: 228.5 g/mol (C₇H₈Cl₃NO) .
Key Properties :
2-(2,4-Dichlorophenyl)-N'-hydroxyethanimidamide
Structural Differences :
Key Properties :
- The imidamide group introduces greater hydrogen-bonding capacity, which may alter target binding specificity.
Miconazole Nitrate (Antifungal Agent)
Structural Differences :
Functional Comparison :
Physicochemical Profiles
Biological Activity
N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The hydroxylamine group enables the formation of covalent bonds with nucleophilic sites on proteins, which can inhibit or modulate their activity. This compound may also disrupt cellular signaling pathways, leading to alterations in biological processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial and fungal strains. For instance, studies have shown its potential to inhibit the growth of pathogens by disrupting their cellular integrity and function .
Anticancer Properties
The compound has also been explored for its anticancer effects. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines .
Case Studies
- Antifungal Activity : A study highlighted that this compound effectively inhibited the growth of Candida species by disrupting hyphal formation and membrane permeability. This was achieved without significant toxicity to human cells .
- Anticancer Evaluation : In a series of experiments involving different cancer cell lines, this compound demonstrated selective cytotoxicity. The compound showed high efficacy against ovarian and renal cancer cell lines with IC50 values indicating potent activity .
Table 1: Biological Activity Summary
Q & A
Q. Why do divergent biological activity results occur in structure-activity relationship (SAR) studies?
- Methodological Answer : Variability often stems from differences in assay conditions (e.g., cell line selectivity, solvent DMSO concentration). Counteract by standardizing protocols (e.g., <0.1% DMSO) and validating via orthogonal assays (e.g., SPR binding vs. cellular IC50). Meta-analyses of published datasets identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
